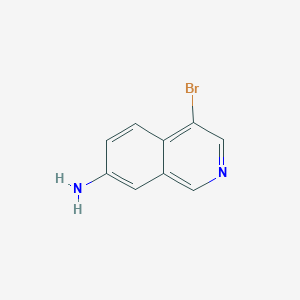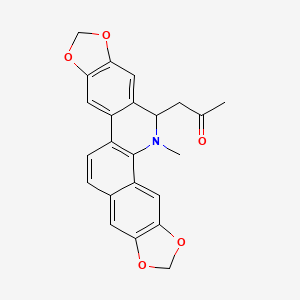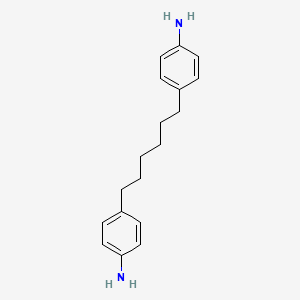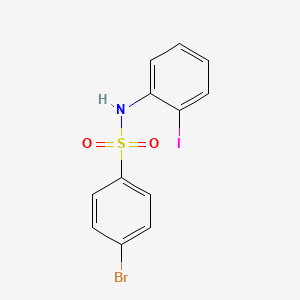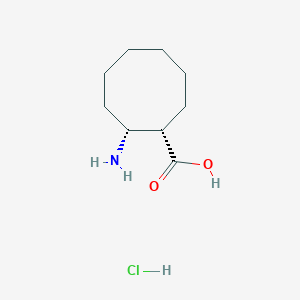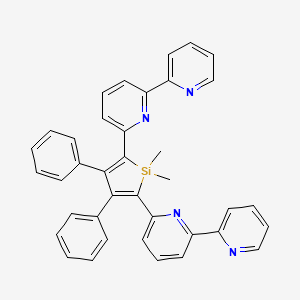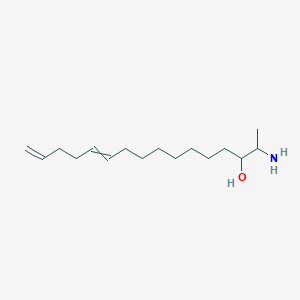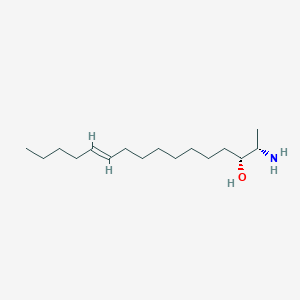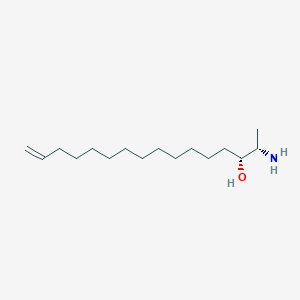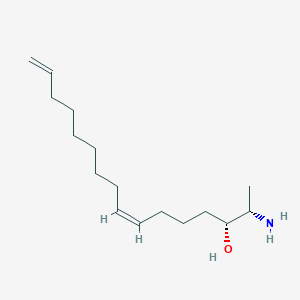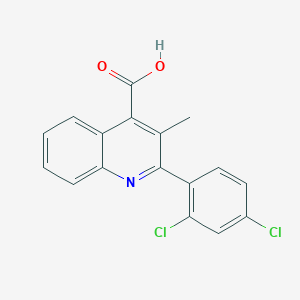
5,7,2',4'-Tetrahydroxy-3-geranylflavone
Overview
Description
5,7,2’,4’-Tetrahydroxy-3-geranylflavone is a natural product extracted from the root bark of Morus alba L . It is also found in Broussonetia papyrifera . It is a type of flavonoid and is known for its strong oxygen radical absorbance capacity (ORAC), DPPH radical-scavenging capacity, ABTS radical-scavenging capacity, ferric reducing antioxidant power (FRAP), and nitrite-scavenging capacity .
Molecular Structure Analysis
The molecular formula of 5,7,2’,4’-Tetrahydroxy-3-geranylflavone is C25H26O6 . Its molecular weight is 422.5 g/mol . The chemical name is 2-(2,4-dihydroxyphenyl)-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxychromen-4-one .Physical And Chemical Properties Analysis
5,7,2’,4’-Tetrahydroxy-3-geranylflavone appears as a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Allelopathic Properties
5,7,2',4'-Tetrahydroxy-3-geranylflavone has been identified in the allelopathic aqueous root exudate of Desmodium uncinatum. This compound, along with others isolated from the root exudate, has shown potential allelopathic effects. Specifically, some fractions containing related compounds induced germination of seeds from the parasitic weed Striga hermonthica and moderately inhibited radical growth, indicating a possible role in plant defense and soil ecology (Tsanuo et al., 2003).
Immunomodulatory Effects
Studies have explored the immunosuppressive activities of various geranylated flavonoids, including derivatives of 5,7,2',4'-Tetrahydroxy-3-geranylflavone. These compounds have shown promising immunosuppressive activities, indicating potential as novel immunosuppressive agents. The structure-activity relationships highlighted the importance of an isoflavonoid skeleton with specific substituents for activity (Shou et al., 2009).
Anti-Cancer Properties
Prenylflavone derivatives, including those related to 5,7,2',4'-Tetrahydroxy-3-geranylflavone, have been isolated from Broussonetia papyrifera. These compounds have demonstrated potent anti-proliferation effects on breast cancer cells in vitro. Additionally, certain derivatives down-regulated estrogen receptor-α expression and inhibited tumor growth in a xenograft model, suggesting significant anti-tumor activity (Guo et al., 2013).
Antibacterial Activity
New flavones structurally related to 5,7,2',4'-Tetrahydroxy-3-geranylflavone, isolated from the leaves of Acanthospermum hispidum, have shown antibacterial activity against a range of bacteria. These compounds, due to their antibacterial properties, could be important in the development of new antibacterial agents (Edewor & Olajire, 2011).
Aromatase Inhibition
A study on compounds isolated from Broussonetia papyrifera identified 5,7,2',4'-Tetrahydroxy-3-geranylflavone as an active compound with significant aromatase inhibitory activity. This suggests potential applications in conditions where aromatase inhibition is beneficial, such as certain types of breast cancer (Lee et al., 2001).
Anti-HIV and Anti-Viral Activities
Flavones related to 5,7,2',4'-Tetrahydroxy-3-geranylflavone have exhibited anti-HIV activity, as demonstrated by compounds isolated from Gardenia carinata. These compounds inhibited DNA topoisomerase IIα activity and displayed anti-HIV-1 activity in assays, indicating their potential in anti-viral therapies (Kongkum et al., 2012).
Mechanism of Action
Target of Action
It is known that flavonoids, the class of compounds to which it belongs, often interact with a wide range of proteins and enzymes in the body .
Mode of Action
Flavonoids, in general, are known to interact with their targets through various mechanisms, such as direct binding, modulation of signal transduction pathways, or alteration of gene expression .
Biochemical Pathways
Flavonoids are known to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cell cycle regulation .
Pharmacokinetics
It is soluble in various organic solvents, suggesting it may have good bioavailability .
Result of Action
Flavonoids are generally known for their antioxidant, anti-inflammatory, and anticancer properties .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its activity .
properties
IUPAC Name |
2-(2,4-dihydroxyphenyl)-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c1-14(2)5-4-6-15(3)7-9-19-24(30)23-21(29)12-17(27)13-22(23)31-25(19)18-10-8-16(26)11-20(18)28/h5,7-8,10-13,26-29H,4,6,9H2,1-3H3/b15-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRICQNASNJYBZ-VIZOYTHASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=C(C=C3)O)O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=C(C=C3)O)O)/C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7,2',4'-Tetrahydroxy-3-geranylflavone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



